2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine
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Overview
Description
2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine is a chemical compound with the molecular formula C18H21ClN2OS and a molecular weight of 348.89 g/mol . It belongs to the phenothiazine class of compounds, which are known for their diverse pharmacological properties. This compound is characterized by the presence of a chloro group, a dimethylaminoethoxyethyl side chain, and a phenothiazine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine typically involves the reaction of 2-chlorophenothiazine with dimethylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phenothiazine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential therapeutic effects, such as antipsychotic and antiemetic properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound is known to modulate the activity of dopamine receptors, which plays a crucial role in its pharmacological effects. Additionally, it may interact with other receptors, such as serotonin and histamine receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antiemetic and antihistamine.
Thioridazine: Another antipsychotic agent with a similar structure.
The uniqueness of this compound lies in its specific side chain and chloro substitution, which may confer distinct pharmacological properties compared to other phenothiazine derivatives .
Properties
CAS No. |
17124-61-7 |
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Molecular Formula |
C18H21ClN2OS |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
2-[2-(2-chlorophenothiazin-10-yl)ethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H21ClN2OS/c1-20(2)9-11-22-12-10-21-15-5-3-4-6-17(15)23-18-8-7-14(19)13-16(18)21/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
QRJUKXBMFVUSHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
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